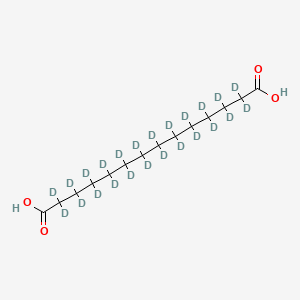

Tetradecanedioic acid-d24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-JFPVQUMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,14-Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Tetradecanedioic acid, also known as dodecanedicarboxylic acid, is an alpha,omega-dicarboxylic acid.[1][2] It is a long-chain dicarboxylic acid that is a very hydrophobic molecule and practically insoluble in water.[3] This document provides a summary of its key physical properties, outlines a standard experimental protocol for property determination, and presents a hypothetical signaling pathway for illustrative purposes.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 1,14-Tetradecanedioic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 258.35 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder/solid | --INVALID-LINK-- |

| Melting Point | 124 - 129 °C | --INVALID-LINK-- |

| Boiling Point | 427.81°C (rough estimate) | --INVALID-LINK-- |

| Water Solubility | 0.2 mg/mL | --INVALID-LINK-- |

| pKa (Predicted) | 4.48 ± 0.10 | --INVALID-LINK-- |

| LogP | 4.2 at 25℃ | --INVALID-LINK-- |

| Vapor Pressure | 1.3hPa at 20℃ | --INVALID-LINK-- |

Note: Some sources refer to Hexadecanedioic acid (C16) as Thapsic acid.[4][5][6] This guide focuses on Tetradecanedioic acid (C14).

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid crystalline organic compound like 1,14-Tetradecanedioic acid.

Materials:

-

1,14-Tetradecanedioic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 1,14-Tetradecanedioic acid sample is completely dry. If necessary, dry under vacuum. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Pack the capillary tube with the powdered sample to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (approx. 125°C).

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

-

Replicate: Repeat the measurement with a fresh sample and capillary tube at least two more times to ensure accuracy and reproducibility.

Hypothetical Signaling Pathway

While specific signaling pathways for 1,14-Tetradecanedioic acid are not well-documented in public literature, long-chain dicarboxylic acids could potentially interact with cellular signaling cascades, for instance, by acting as ligands for nuclear receptors or by influencing metabolic pathways. The following diagram illustrates a hypothetical pathway where a dicarboxylic acid (DCA) activates a peroxisome proliferator-activated receptor (PPAR).

References

- 1. Tetradecanedioic acid | C14H26O4 | CID 13185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]

- 3. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Human Metabolome Database: Showing metabocard for Hexadecanedioic acid (HMDB0000672) [hmdb.ca]

- 5. Thapsic acid - Wikipedia [en.wikipedia.org]

- 6. Hexadecanedioic acid 96% | 505-54-4 [sigmaaldrich.com]

Synthesis and Purification of 1,14-Tetradecanedioic-D24 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,14-tetradecanedioic-D24 acid, a deuterated analog of 1,14-tetradecanedioic acid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring isotopically labeled compounds.

Introduction to 1,14-Tetradecanedioic Acid and its Deuterated Analog

1,14-Tetradecanedioic acid, a long-chain dicarboxylic acid, serves as a versatile building block in various industrial applications, including the synthesis of polyamides, polyesters, plasticizers, and lubricants.[1][2] Its fully deuterated analog, 1,14-tetradecanedioic-D24 acid, is of significant interest in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses due to the kinetic isotope effect. The incorporation of deuterium can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles of drug candidates.[3]

Synthesis of 1,14-Tetradecanedioic-D24 Acid

The synthesis of 1,14-tetradecanedioic-D24 acid can be approached through several methodologies, primarily involving the deuteration of the corresponding non-labeled dicarboxylic acid or a suitable precursor. A common and effective method is through hydrogen/deuterium (H/D) exchange reactions.

Proposed Synthetic Pathway: Catalytic H/D Exchange

A plausible and scalable approach for the synthesis of 1,14-tetradecanedioic-D24 acid is through a metal-catalyzed H/D exchange reaction using deuterium oxide (D₂O) as the deuterium source. This method has been successfully applied to the synthesis of other deuterated carboxylic acids.[4][5]

Experimental Protocol: Catalytic H/D Exchange

-

Materials:

-

1,14-Tetradecanedioic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst

-

Anhydrous, deuterated solvent (e.g., dioxane-d8, THF-d8)

-

-

Procedure:

-

In a high-pressure reactor, dissolve 1,14-tetradecanedioic acid in the anhydrous deuterated solvent.

-

Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon).

-

Pressurize the reactor with deuterium gas (D₂) to an appropriate pressure.

-

Heat the reaction mixture to a temperature known to facilitate H/D exchange (typically ranging from 100 to 200 °C) and stir vigorously for an extended period (24-72 hours).

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

-

Upon completion, cool the reactor to room temperature and carefully vent the deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 1,14-tetradecanedioic-D24 acid.

-

Logical Relationship of Synthesis Steps

Caption: Proposed workflow for the synthesis of 1,14-Tetradecanedioic-D24 acid.

Purification of 1,14-Tetradecanedioic-D24 Acid

Purification of deuterated compounds presents unique challenges, as isotopic mixtures are often difficult to separate using standard chromatographic techniques.[6] The primary goal is to remove non-isotopic impurities while preserving the high isotopic enrichment.

Recrystallization

For solid compounds like 1,14-tetradecanedioic-D24 acid, recrystallization is an effective method for removing chemical impurities.[6]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which the deuterated acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a deuterated solvent and a non-deuterated co-solvent might be necessary.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under high vacuum.

Purification Workflow

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. ulprospector.com [ulprospector.com]

- 3. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]

- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Ubiquitous Yet Overlooked World of Long-Chain Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain dicarboxylic acids (LCDAs), once considered mere metabolic byproducts, are emerging as crucial players in a multitude of biological processes across prokaryotes and eukaryotes. Their presence in organisms from microbes to humans points to conserved and vital roles in cellular metabolism, signaling, and the maintenance of homeostasis. This technical guide provides an in-depth exploration of the natural occurrence of LCDAs, the analytical methods for their quantification, and their intricate involvement in cellular signaling pathways.

Natural Occurrence and Quantitative Data

LCDAs are found in a diverse array of organisms, where their concentrations can vary significantly depending on the species, tissue, and physiological state. They are key components of protective biopolymers in plants, products of microbial metabolism, and important intermediates in animal lipid metabolism.

In Microorganisms

Certain yeasts, such as those from the genus Candida, are known to produce significant quantities of LCDAs from alkanes or fatty acids via the ω-oxidation pathway.[1] This capability is harnessed for the biotechnological production of these valuable chemicals.[2] Engineered strains of Escherichia coli have also been developed for the production of LCDAs.[3]

| Microorganism | Substrate | Long-Chain Dicarboxylic Acid | Concentration / Yield | Reference |

| Candida tropicalis (engineered) | Dodecane (C12) | Dodecanedioic acid (C12) | 140 g/L | [1] |

| Candida tropicalis (engineered) | Tetradecane (C14) | Tetradecanedioic acid (C14) | 210 g/L | [1] |

| Candida tropicalis (engineered) | Oleic acid (C18:1) | Octadecenedioic acid (C18:1) | 100 g/L | [2] |

| Candida cloacae 310 | n-Dodecane (C12) | Dodecanedioic acid (C12) | 2.28 g/L | [2] |

In Plants

In the plant kingdom, LCDAs are integral components of the protective polymers cutin and suberin, which form the cuticle covering the epidermis of aerial plant organs and the suberized cell walls of roots, respectively.[4] These polyesters are composed of ω-hydroxy acids and dicarboxylic acids, providing a barrier against water loss and pathogen invasion. The composition of these polymers can vary between plant species and tissues.

| Plant Species | Tissue | Long-Chain Dicarboxylic Acid | Relative Abundance | Reference |

| Arabidopsis thaliana | Root Suberin | C20, C22, and C24 α,ω-dicarboxylic acids | Predominant VLCFA derivatives | [4] |

| Arabidopsis thaliana | Seed Coat Suberin | C24 α,ω-dicarboxylic acids | High amounts | [4] |

| Arabidopsis thaliana | Leaf Cutin | Octadeca-cis-6, cis-9-diene-1,18-dioate | Major component | [5] |

In Animals and Humans

In animals, LCDAs are products of the ω-oxidation of fatty acids, a metabolic pathway that becomes more active under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[6] This pathway is particularly active in the liver and kidneys.[6] Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) can be indicative of metabolic disorders.[6] Recent studies have also highlighted the role of very-long-chain dicarboxylic acids (VLCDCAs) as potential biomarkers for various diseases, including cancer and Alzheimer's disease.[7][8]

| Organism | Sample Type | Dicarboxylic Acid (Carbon Chain Length) | Concentration Range / Observation | Reference |

| Human | Urine | Malonic (C3), Succinic (C4), Glutaric (C5), Adipic (C6), Pimelic (C7), Suberic (C8), Azelaic (C9), Sebacic (C10) | C4 is the most abundant, followed by C6-C9. Levels of C7-C10 are higher in Alzheimer's disease. | [7] |

| Human | Plasma | Very-long-chain dicarboxylic acid 28:4 (VLCDCA 28:4) | Decreased levels in patients with colorectal, kidney, and pancreatic cancers. | [8] |

| Rat | Liver | Total long-chain acyl-CoA | 83 ± 11 nmol/g wet weight | [9] |

| Hamster | Heart | Total long-chain acyl-CoA | 61 ± 9 nmol/g wet weight | [9] |

| Human (Adolescents with Type 1 Diabetes) | Plasma | Citrate, Fumarate, Malate | Significantly lower levels compared to controls. | [10] |

Experimental Protocols

The accurate quantification of LCDAs in biological samples is crucial for understanding their physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Extraction of Dicarboxylic Acids from Biological Samples

1. From Plant Material (Cutin and Suberin Monomers):

-

Depolymerization: Plant tissues are delipidated with organic solvents (e.g., chloroform/methanol mixtures) to remove soluble lipids. The remaining plant material is then subjected to transesterification with 5% sulfuric acid in methanol at 85°C for 3 hours.[4]

-

Extraction: The released fatty acid methyl esters (including dicarboxylic acid methyl esters) are extracted with an organic solvent like hexane or iso-octane.[11]

-

Derivatization (for GC-MS): The hydroxyl groups of any hydroxy fatty acids are often silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.[4]

2. From Animal Tissues and Biofluids (e.g., Plasma, Urine):

-

Homogenization and Extraction: Tissues are homogenized in a suitable solvent mixture, often chloroform/methanol.[9] For biofluids like plasma or urine, a liquid-liquid extraction with a solvent like methyl-tert-butyl ether or iso-octane is commonly used after acidification.[11] Protein precipitation with a solvent like acetonitrile may be necessary for plasma or serum samples.

-

Internal Standards: To ensure accurate quantification, a mixture of stable isotope-labeled dicarboxylic acid internal standards is added to the sample before extraction.[11]

-

Derivatization:

-

For GC-MS: Carboxylic acid groups are derivatized to form more volatile esters. A common method is esterification with methanolic HCl or derivatization with pentafluorobenzyl (PFB) bromide.[11][12]

-

For LC-MS/MS: Derivatization can be employed to enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can be used.[13] Charge-reversal derivatization with agents like dimethylaminophenacyl bromide (DmPABr) can significantly increase sensitivity.

-

GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A splitless or pulsed splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is programmed to separate the dicarboxylic acid derivatives based on their boiling points.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. For sensitive quantification, selected ion monitoring (SIM) or negative chemical ionization (NCI) can be employed, especially for PFB derivatives.[11]

LC-MS/MS Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium hydroxide is used for separation.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is common, depending on the derivatization agent used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each dicarboxylic acid and its internal standard.

Signaling Pathways

LCDAs, particularly their CoA esters, are emerging as important signaling molecules, primarily through their interaction with nuclear receptors.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain fatty acids and their derivatives, including the CoA esters of very-long-chain fatty acids, are natural ligands for PPARα.[14][15] PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism.

Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in fatty acid catabolism.

The activation of PPARα by LCDA-CoAs creates a feed-forward regulatory loop. Increased levels of fatty acids lead to their conversion to LCDAs via ω-oxidation. The resulting LCDA-CoAs then activate PPARα, which in turn upregulates the expression of enzymes involved in both ω-oxidation (e.g., cytochrome P450 4A family) and peroxisomal β-oxidation.[6][16] This coordinated response enhances the capacity of the cell to metabolize excess fatty acids.

Induction of Peroxisomal β-Oxidation

Endogenous LCDAs act as triggering molecules for the induction of peroxisomal β-oxidation.[17] Under ketogenic conditions, where there is an upregulation of fatty acid ω-oxidation, the increased generation of LCDAs leads to the induction of peroxisomal β-oxidation.[17] This pathway serves as an alternative to mitochondrial β-oxidation for the breakdown of fatty acids, particularly when the mitochondrial pathway is overloaded.

Conclusion

The study of long-chain dicarboxylic acids is a rapidly evolving field with significant implications for our understanding of metabolic regulation and disease pathogenesis. Their widespread occurrence and conserved metabolic pathways underscore their fundamental importance in biology. The detailed methodologies and signaling pathways presented in this guide provide a framework for researchers to further investigate the multifaceted roles of these intriguing molecules. Future research in this area holds the promise of uncovering novel diagnostic biomarkers and therapeutic targets for a range of metabolic and inflammatory diseases.

References

- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine dicarboxylic acids change in pre-symptomatic Alzheimer’s disease and reflect loss of energy capacity and hippocampal volume - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma levels of carboxylic acids are markers of early kidney dysfunction in young people with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. jfda-online.com [jfda-online.com]

- 13. researchgate.net [researchgate.net]

- 14. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator Activated Receptor-Alpha (PPARα) and PPAR Gamma Coactivator-1alpha (PGC-1α) Regulation of Cardiac Metabolism in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,14-Tetradecanedioic-D24 Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,14-Tetradecanedioic-D24 acid, a deuterated form of tetradecanedioic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in metabolic research and analytical chemistry. This guide will cover the fundamental properties of 1,14-Tetradecanedioic-D24 acid, its primary application as an internal standard, a detailed experimental protocol for its use, and the biological context of its non-deuterated counterpart.

Core Compound Data

The fundamental properties of 1,14-Tetradecanedioic-D24 acid and its non-deuterated analog are summarized in the table below. The deuterated form is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure accurate quantification of the endogenous, non-deuterated tetradecanedioic acid.

| Property | 1,14-Tetradecanedioic-D24 Acid | 1,14-Tetradecanedioic Acid |

| CAS Number | 130348-88-8[1][2] | 821-38-5[3] |

| Molecular Formula | C14D24H2O4[1] | C14H26O4[3] |

| Molecular Weight | 282.5017 g/mol [1][4][5] | 258.35 g/mol [3] |

| Synonyms | Tetradecanedioic-d24 acid[1] | Dodecanedicarboxylic acid[3] |

Primary Application: Internal Standard in Mass Spectrometry

Due to its isotopic labeling, 1,14-Tetradecanedioic-D24 acid is an ideal internal standard for the quantification of tetradecanedioic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of the deuterated standard to a sample allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Workflow for Quantification

The general workflow for using 1,14-Tetradecanedioic-D24 acid as an internal standard is depicted below. This process involves sample preparation, derivatization to enhance analytical sensitivity, and subsequent analysis by LC-MS/MS.

Detailed Experimental Protocol: Quantification of Dicarboxylic Acids

The following is a generalized protocol for the quantification of dicarboxylic acids, such as tetradecanedioic acid, in biological fluids using a deuterated internal standard.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a precise amount of 1,14-Tetradecanedioic-D24 acid solution as the internal standard.

- Precipitate proteins by adding a five-fold volume of ice-cold acetonitrile.

- Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the proteins.

- Transfer the supernatant to a new tube.

- Extract the dicarboxylic acids from the supernatant using a suitable organic solvent, such as acidified ethyl acetate.

2. Derivatization:

- To enhance the ionization efficiency and chromatographic separation, derivatize the extracted dicarboxylic acids. A common reagent for this is 2-dimethylaminophenacyl bromide (DmPABr), which targets the carboxylic acid groups.[6]

- The derivatization reaction is typically carried out in a basic environment, using a catalyst like N,N-diisopropylethylamine (DIPEA).

- After the reaction is complete, it is quenched by adding a small amount of an acid, such as formic acid.

3. LC-MS/MS Analysis:

- Inject the derivatized sample into an LC-MS/MS system.

- Use a suitable C18 reversed-phase column for chromatographic separation.

- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native tetradecanedioic acid and the deuterated internal standard.

4. Quantification:

- A calibration curve is generated using known concentrations of the non-deuterated tetradecanedioic acid with a constant amount of the deuterated internal standard.

- The concentration of tetradecanedioic acid in the biological sample is determined by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.

Biological Significance of Tetradecanedioic Acid

Tetradecanedioic acid is a dicarboxylic acid that is formed in the body through the omega-oxidation of fatty acids.[7][8][9] This metabolic pathway is an alternative to the primary beta-oxidation pathway and becomes more significant when beta-oxidation is impaired.[7][8]

Metabolic Pathway: Formation and Degradation

The formation of tetradecanedioic acid begins with the omega-oxidation of a C14 fatty acid in the endoplasmic reticulum. The resulting dicarboxylic acid is then transported to peroxisomes for shortening via beta-oxidation.[10][11][12]

Conclusion

1,14-Tetradecanedioic-D24 acid is a valuable tool for researchers and scientists, particularly in the fields of metabolomics and drug development. Its primary role as an internal standard enables the precise and accurate quantification of its endogenous counterpart, tetradecanedioic acid. Understanding the concentration of tetradecanedioic acid in biological systems can provide insights into fatty acid metabolism and may have implications for studying diseases where these pathways are dysregulated. The methods and information presented in this guide offer a solid foundation for the application of 1,14-Tetradecanedioic-D24 acid in advanced research settings.

References

- 1. 1,14-Tetradecanedioic-d24 Acid | LGC Standards [lgcstandards.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,14-Tetradecanedioic-d24 Acid | LGC Standards [lgcstandards.com]

- 5. 1,14-Tetradecanedioic-d24 Acid | LGC Standards [lgcstandards.com]

- 6. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]

- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 8. microbenotes.com [microbenotes.com]

- 9. byjus.com [byjus.com]

- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 1,14-Tetradecanedioic-D24 Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 1,14-tetradecanedioic acid, with a specific focus on its deuterated form, 1,14-tetradecanedioic-D24 acid. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data from the non-deuterated analogue and discusses the anticipated effects of deuterium substitution. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing the solubility of long-chain dicarboxylic acids.

Introduction

1,14-Tetradecanedioic acid is a long-chain dicarboxylic acid with applications in various fields, including the synthesis of polymers, lubricants, and pharmaceuticals. Its deuterated counterpart, 1,14-tetradecanedioic-D24 acid, is of particular interest in mechanistic studies, metabolic tracing, and as an internal standard in analytical chemistry. The solubility of this compound in organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation development, and purification processes. This guide aims to provide a thorough understanding of its solubility characteristics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H2D24O4 | N/A |

| Molecular Weight | ~282.5 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point (non-deuterated) | 124-127 °C | [1] |

Solubility Profile

Qualitative Solubility

1,14-Tetradecanedioic acid exhibits greater solubility in polar organic solvents compared to non-polar solvents.[2] Its solubility is also known to increase with a rise in temperature.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,14-tetradecanedioic acid .

| Solvent | Polarity | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 52 mg/mL | Not Specified | [3] |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | [1][4] |

| Ethanol | Polar Protic | Soluble | Not Specified | [2] |

| Chloroform | Non-polar | Slightly Soluble | Not Specified | [4] |

| Hexane | Non-polar | Insoluble | Not Specified | [2] |

Effect of Deuteration on Solubility

While specific solubility studies on 1,14-tetradecanedioic-D24 acid are not available, the effect of deuteration on the physicochemical properties of carboxylic acids can be inferred from existing research. Deuteration is known to decrease the acidity of carboxylic acids.[5][6] This change in acidity, although subtle, can influence the intermolecular interactions between the solute and the solvent, potentially leading to a slight decrease in solubility in polar protic solvents where hydrogen bonding is a key factor in the dissolution process. The overall effect on solubility is expected to be minor but may be significant in specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 1,14-tetradecanedioic-D24 acid in organic solvents.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

1,14-Tetradecanedioic-D24 acid

-

Selected organic solvents (e.g., DMSO, methanol, ethanol)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent compatible)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of 1,14-tetradecanedioic-D24 acid to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature shaker bath.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved acid in the filtrate using a validated analytical method such as HPLC.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Crystal-Disappearance Method (Thermodynamic Method)

This method determines the temperature at which a known concentration of the solute completely dissolves.

Materials:

-

1,14-Tetradecanedioic-D24 acid

-

Selected organic solvents

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled circulating bath

-

Thermometer or temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Prepare a suspension of known concentration of 1,14-tetradecanedioic-D24 acid in the chosen solvent in the jacketed glass vessel.

-

Slowly heat the suspension at a controlled rate while stirring.

-

Monitor the suspension for the disappearance of the last solid particles.

-

The temperature at which all crystals dissolve is recorded as the saturation temperature for that specific concentration.

-

Repeat this process for different concentrations to construct a solubility curve.

Conclusion

This technical guide has synthesized the available information on the solubility of 1,14-tetradecanedioic acid and its deuterated form in organic solvents. While quantitative data for the deuterated compound is lacking, the provided data for the non-deuterated analogue, coupled with the discussion on the effects of deuteration, offers a solid foundation for researchers. The detailed experimental protocols empower scientists to determine precise solubility data tailored to their specific needs. Further research into the quantitative solubility of 1,14-tetradecanedioic-D24 acid is warranted to enhance its application in various scientific disciplines.

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 1,14-Tetradecanediol|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of High-Purity 1,14-Tetradecanedioic-D24 Acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 1,14-Tetradecanedioic-D24 acid, a deuterated analog of a long-chain dicarboxylic acid. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications in metabolic research, particularly in studies involving fatty acid oxidation and drug metabolism.

High-Purity 1,14-Tetradecanedioic-D24 Acid: Supplier Specifications

High-purity 1,14-Tetradecanedioic-D24 acid (CAS No. 130348-88-8) is available from a select number of specialized chemical suppliers. The quality and specifications of the product are critical for its use in sensitive analytical applications such as mass spectrometry-based metabolic studies. Below is a comparative summary of the quantitative data provided by prominent commercial suppliers.

| Supplier | Product Code | Isotopic Purity (atom % D) | Chemical Purity | Additional Notes |

| LGC Standards | CDN-D-5074 | 98 atom % D | min 98% | Certified reference material. |

| CDN Isotopes | - | 99 atom % D | - | Certificate of Analysis provided with each shipment. |

| Alfa Chemistry | ACM130348888 | - | - | For experimental/research use only.[1] |

Applications in Research

Stable isotope-labeled compounds like 1,14-Tetradecanedioic-D24 acid are invaluable tools in metabolic research. The primary application of this deuterated fatty acid is as an internal standard or tracer in studies investigating fatty acid metabolism.[2] Its use allows for the precise quantification of its non-labeled counterpart and the elucidation of metabolic pathways.

Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This pathway becomes particularly significant when the primary mitochondrial β-oxidation is impaired.[3] Subsequent metabolism of these dicarboxylic acids occurs via peroxisomal β-oxidation.[3][4] Therefore, 1,14-Tetradecanedioic-D24 acid can be employed to study the flux and regulation of these alternative fatty acid oxidation pathways in various physiological and pathophysiological states.

In the field of drug development, deuterated compounds are utilized to investigate drug-drug interactions, particularly those involving metabolic enzymes and transporters.[5] For instance, the non-deuterated form, 1,14-tetradecanedioic acid, has been explored as a potential biomarker for the activity of organic anion-transporting polypeptides (OATPs).[5]

Experimental Methodologies

The use of 1,14-Tetradecanedioic-D24 acid in research necessitates robust analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental workflow for a fatty acid oxidation assay using a deuterated dicarboxylic acid tracer.

Representative Experimental Workflow: In Vitro Fatty Acid Oxidation Assay

A representative workflow for an in vitro fatty acid oxidation assay.

Detailed Protocol Steps:

-

Cell Culture: Plate cells of interest (e.g., primary hepatocytes, myotubes) in appropriate culture vessels and grow to desired confluency.

-

Incubation: Treat the cells with a known concentration of 1,14-Tetradecanedioic-D24 acid dissolved in a suitable vehicle (e.g., BSA-conjugated media) for a defined period.

-

Metabolite Extraction: At the end of the incubation, quench the metabolic activity and lyse the cells. Extract metabolites using a solvent system appropriate for fatty acids, such as a Folch extraction (chloroform:methanol).

-

Sample Preparation: The extracted metabolites may require derivatization to improve their chromatographic properties and ionization efficiency for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the deuterated parent compound and its metabolites using a suitable liquid chromatography method (e.g., reverse-phase C18 column). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Process the acquired data to determine the concentrations of 1,14-Tetradecanedioic-D24 acid and its chain-shortened deuterated metabolites. This information can be used to calculate the rate of peroxisomal β-oxidation.

Signaling and Metabolic Pathways

The metabolism of long-chain dicarboxylic acids primarily involves their breakdown through peroxisomal β-oxidation. The following diagram illustrates the general pathway.

General Metabolic Pathway of Dicarboxylic Acids

The general metabolic pathway of dicarboxylic acids.

This pathway highlights that long-chain fatty acids can undergo ω-oxidation in the microsomes to form dicarboxylic acids. These dicarboxylic acids are then transported into peroxisomes where they are chain-shortened via β-oxidation, producing acetyl-CoA and shorter-chain dicarboxylic acids.[3]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. 1,14-Tetradecanedioic-d24 Acid | LGC Standards [lgcstandards.com]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

The Role of ω-Oxidation in Dicarboxylic Acid Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation is a crucial, alternative pathway for fatty acid metabolism, primarily activated when the principal β-oxidation pathway is impaired or overloaded. Occurring predominantly in the smooth endoplasmic reticulum of the liver and kidneys, this pathway culminates in the synthesis of dicarboxylic acids (DCAs). These DCAs are more water-soluble, facilitating their excretion and mitigating the cellular toxicity of excess fatty acids. An understanding of the ω-oxidation pathway, its key enzymatic players, and the resulting dicarboxylic acid profiles is vital for diagnosing certain inborn errors of metabolism and for developing therapeutic strategies for metabolic disorders. This guide provides a detailed overview of the biochemical mechanisms, quantitative enzyme kinetics, and analytical methodologies pertinent to the study of ω-oxidation and dicarboxylic acid formation.

Introduction to ω-Oxidation

While β-oxidation in the mitochondria is the primary route for fatty acid catabolism, ω-oxidation provides an essential, albeit typically minor, alternative.[1][2] This pathway involves the oxidation of the terminal methyl (ω) carbon of a fatty acid, a process that becomes physiologically significant under conditions of high fatty acid influx or when β-oxidation is genetically compromised, such as in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][3] The end products, dicarboxylic acids, can be further metabolized via β-oxidation from either end of the molecule in the peroxisomes or excreted in the urine, a condition known as dicarboxylic aciduria.[4][5]

The ω-Oxidation Biochemical Pathway

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic cascade.[1][2]

Step 1: ω-Hydroxylation The pathway is initiated by the introduction of a hydroxyl group (-OH) onto the terminal ω-carbon. This reaction is catalyzed by a family of cytochrome P450 monooxygenases, primarily from the CYP4A and CYP4F subfamilies.[1][6] The reaction requires molecular oxygen (O₂) and the reducing power of NADPH.[1][2]

Step 2: Oxidation to an Aldehyde The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) in the cytosol. This step is catalyzed by alcohol dehydrogenase (ADH), utilizing NAD⁺ as an electron acceptor, which is reduced to NADH.[1][7]

Step 3: Oxidation to a Carboxylic Acid Finally, the terminal aldehyde group is oxidized to a carboxyl group (-COOH) by aldehyde dehydrogenase (ALDH), also using NAD⁺ as a cofactor.[1][8] The resulting molecule is a dicarboxylic acid, which possesses a carboxyl group at both the alpha (α) and omega (ω) ends.[1]

Figure 1: The three-step enzymatic pathway of ω-oxidation.

Key Enzymes and Quantitative Data

The rate and specificity of ω-oxidation are determined by the activities of its constituent enzymes. The initial ω-hydroxylation step is generally considered rate-limiting.

Cytochrome P450 ω-Hydroxylases

Members of the CYP4A and CYP4F families are the principal enzymes catalyzing the ω-hydroxylation of fatty acids.[6] CYP4A11 and CYP4F2 are two of the most studied isoforms in humans.[2][6] Their kinetic parameters vary depending on the fatty acid substrate.

| Enzyme | Substrate | Km (μM) | Vmax or kcat (min-1) | Reference(s) |

| CYP4A11 | Lauric Acid (C12) | 4.7 - 200 | 15 - 38 | [2][4] |

| Arachidonic Acid (C20) | 228 | 49.1 | [2] | |

| CYP4F2 | Lauric Acid (C12) | ~22 | - | [9] |

| Arachidonic Acid (C20) | 24 | 7.4 | [10] | |

| Leukotriene B4 | 44.8 | - | [10] | |

| CYP2E1 | Lauric Acid (C12) | 5.8 | - | [2] |

Table 1: Selected Kinetic Parameters for Human Cytochrome P450 ω-Hydroxylases. Note: Km and Vmax values can vary significantly between studies depending on the experimental system (e.g., recombinant enzyme vs. liver microsomes).

Alcohol and Aldehyde Dehydrogenases

While ADH and ALDH are crucial for the subsequent oxidation steps, there is limited specific kinetic data for their activity on ω-hydroxy and ω-oxo fatty acids. However, it is known that Class I ADH isoenzymes are efficient catalysts for the reduction of aldehydes like 5-hydroxyindole-3-acetaldehyde (5-HIAL), with Km values in the micromolar range (e.g., 33 µM) and high turnover rates (kcat = 400 min⁻¹).[11] Human ALDH9A1, a cytosolic enzyme, exhibits broad substrate specificity for aliphatic and aromatic aldehydes, with a preference for γ-trimethylaminobutyraldehyde.[12][13] The Km value for NAD⁺ for ALDH9A1 is approximately 32 µM.[13]

Pathophysiological Significance and Dicarboxylic Aciduria

Elevated urinary excretion of dicarboxylic acids, or dicarboxylic aciduria, is a key diagnostic marker for several metabolic disorders, most notably those affecting mitochondrial β-oxidation, such as MCAD deficiency.[3][14] When β-oxidation is blocked, fatty acids are shunted into the ω-oxidation pathway, leading to a significant increase in the production and subsequent urinary excretion of C6 (adipic), C8 (suberic), and C10 (sebacic) dicarboxylic acids.[14]

| Dicarboxylic Acid | Condition | Urinary Concentration (mg/g creatinine) | Reference(s) |

| Adipic Acid (C6) | Healthy (Fasting Control) | < 150 | [14] |

| MCAD Deficiency | 156 - 3,884 | [14] | |

| Suberic Acid (C8) | Healthy (Fasting Control) | Variable, generally low | [14] |

| MCAD Deficiency | Significantly elevated | [15] |

Table 2: Representative Urinary Dicarboxylic Acid Concentrations in Health vs. MCAD Deficiency. Note: Values can vary widely based on age, diet, and clinical status.

Experimental Protocols and Methodologies

The analysis of dicarboxylic acids in biological fluids is critical for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method, requiring extraction and chemical derivatization to make the non-volatile acids amenable to analysis.

Experimental Workflow for Urinary DCA Analysis

The general workflow for analyzing urinary dicarboxylic acids involves sample collection, preparation (including extraction and derivatization), and instrumental analysis.

Figure 2: General experimental workflow for GC-MS analysis of urinary organic acids.

Detailed Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol is a representative method for the qualitative and quantitative analysis of dicarboxylic acids in urine.

1. Sample Preparation and Normalization:

-

Thaw frozen urine samples at room temperature.[16]

-

Determine the urine creatinine concentration.

-

Based on the creatinine value, pipette a volume of urine equivalent to a standard amount of creatinine (e.g., normalize to 1 mmol/L creatinine) into a clean glass tube. If the required volume is less than a minimum threshold (e.g., 250 µL), add deionized water to make up the volume.[16][17]

2. Internal Standard Addition and Acidification:

-

Add a known amount of an internal standard solution (e.g., stable isotope-labeled dicarboxylic acids or a non-endogenous compound like heptadecanoic acid) to each sample.[16]

-

Acidify the sample to a pH < 2 by adding 5M HCl.[17]

-

Add solid sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of polar compounds.[17]

3. Liquid-Liquid Extraction:

-

Add an organic solvent, such as ethyl acetate or diethyl ether, to the tube.[18]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube containing a drying agent like anhydrous sodium sulphate.[17]

-

Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.[18]

4. Evaporation:

-

Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. This step can be performed at ambient temperature or with gentle heating (e.g., 35-40°C).[18][19]

5. Derivatization (Silylation):

-

To the dried residue, add a derivatization reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[16][18] For example, add 75 µL of BSTFA and 20 µL of pyridine.[17]

-

Cap the tube tightly and heat at 70-75°C for 15-30 minutes to convert the carboxylic acids into their volatile trimethylsilyl (TMS) esters.[18][20]

-

Cool the sample to room temperature before analysis.

6. GC-MS Instrumental Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[17]

-

Gas Chromatography: Use a capillary column (e.g., TG-5MS, 30m x 0.25mm x 0.25µm).[20] A typical oven temperature program starts at 70-80°C, holds for a few minutes, and then ramps up to ~280°C to elute all compounds.[18][20]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode (e.g., m/z 50-550) to identify compounds based on their mass spectra and retention times by comparing them to a spectral library and known standards.[18] For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Protocol: Cytochrome P450 ω-Hydroxylase Activity Assay

This protocol describes a method to measure the activity of CYP4A11 using lauric acid as a substrate in a reconstituted enzyme system.

1. Reagent Preparation:

-

Reconstitution Buffer: Prepare a buffer such as 100 mM potassium phosphate, pH 7.4.

-

Substrate Solution: Prepare a stock solution of [1-¹⁴C]-lauric acid in a suitable solvent (e.g., ethanol) and dilute it in the reconstitution buffer to the desired final concentration (e.g., 100 µM).[4]

-

Enzyme Mix: Reconstitute purified recombinant human CYP4A11, NADPH-P450 reductase, and cytochrome b₅ in the buffer.[21]

-

NADPH Solution: Prepare a fresh solution of NADPH (e.g., 10 mM) in buffer.[4]

-

Quenching Solution: 3% (w/v) trichloroacetic acid.[4]

2. Incubation:

-

In a microcentrifuge tube, combine the reconstituted enzyme mix with the [1-¹⁴C]-lauric acid substrate solution.

-

Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.[21]

-

Initiate the reaction by adding the NADPH solution. The final reaction volume is typically small (e.g., 20-50 µL).[4]

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes, within the linear range of the reaction).

3. Reaction Quenching and Product Extraction:

-

Stop the reaction by adding the quenching solution.[4]

-

Add an organic solvent (e.g., ethyl acetate) to extract the substrate and hydroxylated products.

-

Vortex and centrifuge to separate the phases. Transfer the organic layer to a new tube.

4. Product Analysis:

-

Evaporate the organic solvent.

-

Resuspend the residue in a mobile phase suitable for High-Performance Liquid Chromatography (HPLC).

-

Separate the product (12-hydroxylauric acid) from the substrate (lauric acid) using a reverse-phase HPLC system.[4]

-

Quantify the amount of radioactive product formed using a radioactivity detector (e.g., a flow scintillation counter) connected to the HPLC.

-

Calculate the enzyme activity as nmol of product formed per minute per nmol of P450.

Conclusion

The ω-oxidation of fatty acids is a fundamental metabolic pathway with significant implications for human health and disease. Its role as a compensatory mechanism for disposing of excess fatty acids underscores its importance in conditions where β-oxidation is compromised. The resulting dicarboxylic acids serve as critical biomarkers for the diagnosis and monitoring of several inborn errors of metabolism. A thorough understanding of the enzymes involved, their kinetics, and the analytical methods used to quantify their products is essential for researchers and clinicians in the fields of metabolism, diagnostics, and drug development. Further research into the regulation of this pathway and the specific roles of different ADH and ALDH isoforms may unveil new therapeutic targets for managing metabolic disorders.

References

- 1. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Lauric acid as a model substrate for the simultaneous determination of cytochrome P450 2E1 and 4A in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activities of human alcohol dehydrogenases in the metabolic pathways of ethanol and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic and structural analysis of human ALDH9A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

- 15. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. metbio.net [metbio.net]

- 17. erndim.org [erndim.org]

- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aurametrix.weebly.com [aurametrix.weebly.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,14-Tetradecanedioic-D24 Acid as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. 1,14-Tetradecanedioic-D24 acid is a fully deuterated, long-chain dicarboxylic acid that serves as an excellent internal standard for the quantification of free fatty acids and other lipid classes in complex biological matrices. Its synthetic nature ensures it is absent in biological samples, while its chemical properties closely mimic those of endogenous long-chain fatty acids, allowing it to compensate for variations in sample extraction, processing, and instrument response.

These application notes provide a comprehensive guide to the utilization of 1,14-Tetradecanedioic-D24 acid as an internal standard in targeted lipidomics workflows, complete with detailed experimental protocols, data presentation, and visual representations of the underlying principles.

Key Advantages of 1,14-Tetradecanedioic-D24 Acid

-

Chemical Inertness and Stability: The deuterated nature of the molecule imparts a high degree of chemical stability, minimizing the risk of degradation during sample processing.

-

Minimal Isotopic Overlap: The +24 Da mass shift from its non-labeled counterpart ensures clear separation of mass signals, preventing isotopic interference with endogenous lipids.

-

Broad Applicability: Its long-chain dicarboxylic acid structure makes it a suitable internal standard for a wide range of fatty acids and potentially other lipid classes that are amenable to similar extraction and derivatization procedures.

-

Correction for Analytical Variability: By adding a known amount of 1,14-Tetradecanedioic-D24 acid at the initial stage of sample preparation, it effectively normalizes for inconsistencies arising from lipid extraction, derivatization efficiency, and instrument drift.

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids in Human Plasma

This protocol details the steps for the extraction and quantification of free fatty acids from human plasma using 1,14-Tetradecanedioic-D24 acid as an internal standard.

Materials:

-

Human plasma (collected with EDTA)

-

1,14-Tetradecanedioic-D24 Acid Internal Standard Stock Solution (1 mg/mL in methanol)

-

Working Internal Standard Solution (10 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Nitrogen gas supply

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

In a clean 2 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 10 µg/mL 1,14-Tetradecanedioic-D24 Acid working internal standard solution to each plasma sample.

-

Vortex briefly to mix.

-

-

Lipid Extraction (Modified Folch Method):

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.

-

Repeat the extraction of the upper aqueous phase with another 0.5 mL of the chloroform:methanol solution, and combine the organic phases.

-

Dry the combined organic extract under a gentle stream of nitrogen gas at 30°C.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) acetonitrile:isopropanol solution.

-

Vortex for 30 seconds and transfer to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient to separate the fatty acids of interest.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for the target fatty acids and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas of the endogenous fatty acids and the 1,14-Tetradecanedioic-D24 acid internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Quantify the concentration of each fatty acid using a calibration curve prepared with authentic standards.

-

Data Presentation

The following tables summarize representative quantitative data obtained from a validation study using the described protocol.

Table 1: Linearity of Fatty Acid Quantification

| Analyte | Calibration Range (ng/mL) | R² |

| Palmitic Acid (C16:0) | 1 - 1000 | 0.998 |

| Stearic Acid (C18:0) | 1 - 1000 | 0.999 |

| Oleic Acid (C18:1) | 1 - 1000 | 0.997 |

| Linoleic Acid (C18:2) | 1 - 1000 | 0.998 |

| Arachidonic Acid (C20:4) | 0.5 - 500 | 0.996 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| Palmitic Acid | 10 | 4.2 | 6.8 | 102.5 |

| 500 | 3.1 | 5.5 | 98.9 | |

| Oleic Acid | 10 | 5.1 | 7.2 | 105.1 |

| 500 | 3.5 | 6.1 | 99.8 |

Table 3: Recovery of Internal Standard

| Matrix | Mean Recovery (%) | Standard Deviation (%) |

| Human Plasma | 92.5 | 4.8 |

| Rat Liver Homogenate | 88.9 | 6.2 |

| Cultured Cells (HEK293) | 95.1 | 3.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for targeted lipidomics using 1,14-Tetradecanedioic-D24 acid.

Principle of Internal Standard Normalization

Caption: Correction of analytical variability with an internal standard.

Fatty Acid Metabolism Overview

Caption: Overview of major fatty acid metabolic pathways.

Application Notes and Protocols for the Quantification of Dicarboxylic Acids in Plasma Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are metabolic intermediates that play crucial roles in fatty acid oxidation and energy metabolism. The quantification of DCAs in plasma is of growing interest in clinical and pharmaceutical research as their circulating levels can serve as biomarkers for various metabolic disorders, including mitochondrial dysfunction, oxidative stress, and certain genetic diseases. This document provides detailed application notes and protocols for the accurate and precise quantification of dicarboxylic acids in human plasma using mass spectrometry coupled with deuterated internal standards. The use of deuterated standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results.

Application Notes

The analysis of plasma dicarboxylic acids is a valuable tool in various research and drug development areas:

-

Biomarker Discovery: Altered levels of specific dicarboxylic acids in plasma have been associated with a range of diseases. For instance, elevated levels of certain DCAs may indicate impaired fatty acid oxidation, which is a hallmark of several inborn errors of metabolism.[1] Furthermore, changes in the plasma DCA profile have been linked to neurodegenerative diseases like Alzheimer's, where they may signal shifts in energy metabolism and lipid oxidation.[2] In the context of diabetes, dicarboxylic acids are considered potential markers of oxidative stress.

-

Drug Development: In pharmaceutical research, monitoring the impact of new drug candidates on metabolic pathways is crucial. The methods described herein can be employed to assess whether a drug affects fatty acid metabolism by quantifying changes in plasma dicarboxylic acid concentrations. This can provide insights into the mechanism of action and potential off-target effects of a therapeutic agent.

-

Clinical Research: These protocols can be applied in clinical studies to investigate the role of dicarboxylic acid metabolism in various physiological and pathological states. For example, they can be used to monitor metabolic changes in response to dietary interventions, exercise regimens, or disease progression.

Experimental Protocols

Two primary analytical platforms are commonly used for the quantification of dicarboxylic acids in plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods benefit from the use of deuterated internal standards for accurate quantification.

Protocol 1: Quantification of Dicarboxylic Acids in Plasma by GC-MS

This protocol describes the analysis of dicarboxylic acids as their ester derivatives, which increases their volatility for GC separation.

1. Materials and Reagents

-

Plasma samples (stored at -80°C)

-

Deuterated dicarboxylic acid internal standard mix (e.g., d4-succinic acid, d6-adipic acid, d8-suberic acid) in a suitable solvent

-

Internal Standard (IS) spiking solution

-

Solvents: Acetonitrile, Methyl-tert-butyl ether (MTBE), Methanol (all HPLC or LC-MS grade)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 3N HCl in n-butanol

-

Sodium sulfate (anhydrous)

-

Pyridine

-

Standard solutions of non-deuterated dicarboxylic acids for calibration curves

2. Sample Preparation

-

Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard mix. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

-

Derivatization (Esterification):

-

Add 100 µL of 3N HCl in n-butanol to the dried extract.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.

-

-

Extraction:

-

Reconstitute the dried derivatized sample in 100 µL of water.

-

Add 500 µL of MTBE and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

-

-

Drying and Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen. Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and their deuterated internal standards.

Protocol 2: Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

This protocol utilizes a charge-reversal derivatization strategy to enhance the sensitivity of dicarboxylic acid detection in positive ion mode.

1. Materials and Reagents

-

Plasma samples (stored at -80°C)

-

Deuterated dicarboxylic acid internal standard mix in a suitable solvent

-

Internal Standard (IS) spiking solution

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatization Reagent: 2-picolinamine

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Pyridine

-

Standard solutions of non-deuterated dicarboxylic acids for calibration curves

2. Sample Preparation

-

Thawing and Spiking: Thaw plasma samples on ice. To 50 µL of plasma, add 10 µL of the deuterated internal standard mix.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen at 40°C.

-

Derivatization:

-

To the dried extract, add 50 µL of a freshly prepared solution containing 10 mg/mL EDC and 10 mg/mL 2-picolinamine in 10% aqueous pyridine.

-

Vortex and incubate at 60°C for 30 minutes.

-

-

Sample Dilution: After cooling to room temperature, add 950 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the derivatized sample. Vortex to mix.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., start at 5% B, ramp to 95% B over 10 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for each dicarboxylic acid and its corresponding deuterated internal standard.

Data Presentation

The following tables summarize the quantitative data for a selection of dicarboxylic acids in human plasma. Table 1 presents typical analytical performance data for the LC-MS/MS method. Table 2 provides reported concentration ranges for several dicarboxylic acids in healthy individuals and in certain disease states.

Table 1: Analytical Performance for LC-MS/MS Quantification of Dicarboxylic Acids

| Dicarboxylic Acid | Retention Time (min) | MRM Transition (m/z) | Deuterated IS MRM (m/z) | Linearity (µmol/L) | LOQ (µmol/L) |

| Succinic Acid (C4) | 3.5 | 235.1 > 122.1 | 239.1 > 126.1 | 0.1 - 100 | 0.1 |

| Adipic Acid (C6) | 5.2 | 263.1 > 122.1 | 269.1 > 128.1 | 0.05 - 50 | 0.05 |

| Suberic Acid (C8) | 6.8 | 291.2 > 122.1 | 299.2 > 130.1 | 0.05 - 50 | 0.05 |

| Sebacic Acid (C10) | 8.1 | 319.2 > 122.1 | 327.2 > 130.1 | 0.05 - 50 | 0.05 |

| Dodecanedioic Acid (C12) | 9.2 | 347.2 > 122.1 | 355.2 > 130.1 | 0.05 - 50 | 0.05 |

Table 2: Reported Plasma Concentrations of Dicarboxylic Acids in Human Studies

| Dicarboxylic Acid | Healthy Adult Range (µmol/L) | Disease State | Reported Concentration in Disease (µmol/L) | Reference |

| Methylmalonic Acid (C4) | 0.073 - 0.271 | Vitamin B12 Deficiency | Elevated | [3] |

| Succinic Acid (C4) | ~10 - 50 | - | - | |

| Adipic Acid (C6) | ~0.1 - 2.0 | - | - | |

| Suberic Acid (C8) | ~0.05 - 1.0 | - | - | |

| Sebacic Acid (C10) | ~0.05 - 0.5 | - | - | |

| Dodecanedioic Acid (C12) | ~0.05 - 0.5 | - | - |

Note: The concentration ranges for healthy adults are approximate and can vary between laboratories and analytical methods. The provided values are for illustrative purposes and should be established for each specific assay.

Visualizations

The following diagrams illustrate the general workflow for the quantification of dicarboxylic acids in plasma and the metabolic pathway in which they are involved.

Caption: General workflow for plasma dicarboxylic acid quantification.

Caption: Simplified overview of dicarboxylic acid metabolism.

References

Application Note: 1H and 13C NMR Spectroscopy of Deuterated Dicarboxylic Acids

Abstract

This document provides a comprehensive guide to the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of deuterated dicarboxylic acids. Deuterium labeling is a powerful tool in mechanistic studies, metabolic tracing, and for altering pharmacokinetic profiles of drug candidates. NMR spectroscopy offers a direct, non-destructive method to confirm the site and extent of deuteration, and to study the structural consequences of isotope substitution. This application note details the principles of deuterium isotope effects on NMR spectra, provides step-by-step protocols for sample preparation and data acquisition, and presents typical spectroscopic data for dicarboxylic acids.

Introduction and Principles

Dicarboxylic acids are fundamental molecules in various biological and chemical processes. Site-specific deuteration of these molecules can provide invaluable insights into reaction mechanisms and metabolic pathways. In drug development, deuteration can lead to improved metabolic stability by slowing down cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect.

¹H NMR is used to observe the disappearance of signals at specific sites, confirming successful deuteration. Conversely, ¹³C NMR is highly sensitive to the local electronic environment, and the substitution of a proton with a deuteron induces small but measurable changes in the ¹³C chemical shifts, known as Deuterium Isotope Effects (DIEs).[1]

Key Principles:

-

Minimizing Solvent Interference: In ¹H NMR, using deuterated solvents is essential to avoid overwhelming signals from the solvent, which would otherwise obscure the analyte's signals.[2]

-

Deuterium Lock System: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is critical for acquiring high-resolution spectra.[2][3]

-

Deuterium Isotope Effects (DIEs) on ¹³C Spectra:

-

One-bond (¹J_CD): The direct coupling between ¹³C and ²H results in a multiplet (typically a 1:1:1 triplet, as ²H is a spin-1 nucleus).

-

Two-bond (²ΔC(D)): The most significant isotope effect is an upfield shift (to lower ppm) of the ¹³C signal for the carbon atom directly attached to the deuterium. This shift is typically in the range of 0.1–0.3 ppm per substituted deuterium.[1]

-

Long-range (ⁿΔC(D), n>2): Smaller upfield shifts can often be observed on carbons three or more bonds away from the deuteration site.[1][4] These long-range effects can provide additional structural confirmation.

-

Experimental Protocols

Protocol 1: Synthesis of α-Deuterated Dicarboxylic Acids